2-(Oxolan-3-yl)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQONGHRZIMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Oxolan 3 Yl Cyclohexan 1 One
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2-(Oxolan-3-yl)cyclohexan-1-one identifies the carbon-carbon bond between the cyclohexanone (B45756) ring and the oxolane moiety as the primary disconnection point. This bond formation can be envisioned through an alkylation of a cyclohexanone enolate with a suitable 3-substituted oxolane electrophile.
Another key disconnection involves the formation of the tetrahydrofuran (B95107) ring itself. This can be achieved through an intramolecular cyclization of a precursor containing a suitably positioned hydroxyl group and a leaving group.
Foundational Synthetic Routes to the Cyclohexanone Core
Enolate Chemistry and Alkylation Strategies
The alkylation of cyclohexanone enolates is a powerful and widely used method for the formation of α-substituted cyclohexanones. ubc.ca The generation of the enolate can be controlled to be under either kinetic or thermodynamic conditions. egyankosh.ac.in For an unsymmetrical ketone like a substituted cyclohexanone, deprotonation can lead to a mixture of enolates, which can be a significant challenge. ubc.caresearchgate.net
The choice of base and reaction conditions is crucial for achieving regioselectivity. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the kinetic enolate, which is typically the less substituted one. pressbooks.publibretexts.org The subsequent alkylation with an appropriate electrophile, such as a 3-halooxolane or an oxolane-3-yl tosylate, would then introduce the desired substituent at the α-position. The stereochemical outcome of the alkylation is also a critical consideration, with axial alkylation often being favored. ubc.ca
Table 1: Comparison of Conditions for Enolate Formation
| Condition | Base | Solvent | Temperature | Product |
| Kinetic Control | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Less substituted enolate |
| Thermodynamic Control | Sodium Hydride (NaH), Potassium tert-butoxide | Protic or aprotic solvents | Room Temperature or higher | More substituted, more stable enolate |
Cycloaddition Reactions in Cyclohexanone Formation
Cycloaddition reactions provide an alternative and powerful approach to the synthesis of cyclic systems. oxfordsciencetrove.comfiveable.me The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective method for constructing six-membered rings with good stereocontrol. libretexts.org In this context, a diene could be reacted with a dienophile that contains or can be converted into the desired oxolane moiety. For instance, a diene could be reacted with a dienophile such as 2-chloroacrylonitrile, followed by hydrolysis and further manipulation to yield the target cyclohexanone. rsc.org
Photochemical [2+2] cycloadditions can also be employed to form four-membered rings, which can then be subjected to ring-expansion reactions to generate the cyclohexanone core. libretexts.org
Ring Expansion/Contraction Methodologies
Ring expansion and contraction reactions offer another avenue for the synthesis of the cyclohexanone ring. For example, a cyclopentanone (B42830) derivative could undergo a one-carbon ring expansion to yield the desired cyclohexanone. Conversely, a seven-membered ring could be contracted. These methods, while less common for the direct synthesis of simple cyclohexanones, can be valuable in specific contexts, particularly when constructing highly substituted or complex ring systems.
Construction and Incorporation of the Oxolane (Tetrahydrofuran) Moiety
Formation of the Cyclic Ether Ring via Intramolecular Cyclization
A common and effective strategy for the synthesis of the tetrahydrofuran ring is through intramolecular Williamson ether synthesis. This involves the cyclization of a precursor containing both a hydroxyl group and a leaving group in a suitable stereochemical arrangement. For the synthesis of a 3-substituted oxolane, a precursor with a hydroxyl group at the 5-position and a leaving group at the 2-position of a linear carbon chain would be required. The base-mediated cyclization would then lead to the formation of the five-membered ether ring. The stereochemistry of the starting material will directly influence the stereochemistry of the resulting oxolane ring.
Coupling Reactions for Attaching Oxolane Derivatives to the Cyclohexanone Ring
The direct formation of the C-C bond between a pre-existing cyclohexanone and an oxolane moiety is a primary strategy for synthesizing this compound. This typically involves the reaction of a cyclohexanone enolate or its equivalent with an electrophilic oxolane derivative.
Alternatively, organocuprate reagents, derived from an oxolane Grignard or organolithium reagent, can undergo conjugate addition to a cyclohexenone precursor. This 1,4-addition reaction is a powerful method for introducing the oxolane substituent at the β-position of the cyclohexanone ring, which can then be isomerized to the α-position if desired.
The table below summarizes some of the key coupling reactions that can be employed for this purpose.
| Reaction Type | Cyclohexanone Precursor | Oxolane Reagent | Key Reagents/Conditions | Advantages | Disadvantages |
| Enolate Alkylation | Cyclohexanone | 3-Bromooxolane | LDA, THF, -78 °C | Direct C-C bond formation | Potential for polyalkylation, regioselectivity issues |
| Conjugate Addition | 2-Cyclohexen-1-one | (Oxolan-3-yl)lithium cuprate | CuI, THF | High regioselectivity for 1,4-addition | Requires preparation of the organocuprate |
| Suzuki Coupling | 2-Bromocyclohexan-1-one | Oxolane-3-boronic acid | Pd catalyst, base | Mild reaction conditions, functional group tolerance | Requires synthesis of the boronic acid derivative |
| Negishi Coupling | 2-Iodocyclohexan-1-one | (Oxolan-3-yl)zinc chloride | Pd or Ni catalyst | High yields and selectivity | Requires preparation of the organozinc reagent |
Advanced Synthetic Transformations Leading to this compound
Beyond traditional coupling methods, advanced synthetic strategies offer more sophisticated and often more efficient routes to this compound. These approaches frequently involve catalytic processes and reaction cascades that can construct the target molecule with greater complexity and control in fewer steps.
Catalytic methods are at the forefront of modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. For the synthesis of this compound, transition metal catalysis can be instrumental in forming either the crucial C-C bond or the C-O bond of the oxolane ring.
For instance, a palladium-catalyzed α-arylation or α-vinylation of cyclohexanone could be adapted to use a suitably functionalized oxolane derivative. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Alternatively, an intramolecular C-O bond formation can be a key step. A strategy could involve the synthesis of a linear precursor containing a cyclohexanone moiety and a tethered alcohol. An intramolecular etherification, such as a Williamson ether synthesis or a transition-metal-catalyzed cyclization, would then form the oxolane ring. Rhodium catalysts have been shown to be effective in promoting the intramolecular insertion of carbenoids into C-H bonds, a strategy that could be envisioned for the formation of the oxolane ring onto a pre-existing cyclohexanone.
A hypothetical multi-component reaction for the synthesis of this compound could involve the one-pot reaction of a cyclohexanone derivative, a source of the oxolane ring, and a third component that facilitates the coupling. For example, a domino reaction could be initiated by the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization to form the oxolane ring. koreascience.kr One-pot synthesis methodologies have been successfully applied to generate complex cyclohexane (B81311) derivatives, demonstrating the feasibility of such approaches. nih.gov
The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions. This involves a systematic study of parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts.
For catalytic reactions, the choice of ligand for the metal center is often crucial in determining the efficiency and selectivity of the transformation. High-throughput screening techniques can be employed to rapidly identify the optimal catalyst system.
Process development also focuses on creating a robust and scalable procedure. This includes considerations for the purification of the final product, the use of less hazardous reagents, and the potential for recycling catalysts. The development of an electrochemical synthesis of a related compound, ethyl 3-oxocyclohexane-1-carboxylate, highlights the potential for innovative and environmentally friendly process development. google.com
The following table outlines key parameters for optimization in the synthesis of this compound.
| Parameter | Factors to Consider | Desired Outcome |
| Catalyst | Metal (Pd, Rh, Cu), Ligand, Loading | High turnover number, high selectivity, low cost |
| Solvent | Polarity, aprotic/protic, boiling point | Good solubility of reactants, minimal side reactions |
| Temperature | Reaction rate vs. stability of reactants/products | Optimal balance for high yield and selectivity |
| Reactant Concentration | Reaction kinetics, potential for side reactions | Maximized throughput without compromising yield |
| Base/Acid | Strength, steric hindrance, stoichiometry | Efficient promotion of the desired reaction pathway |
Comparative Analysis of Synthetic Pathways: Efficiency and Atom Economy
Comparison of Synthetic Strategies:
| Synthetic Strategy | Key Advantages | Key Disadvantages | Atom Economy | Overall Efficiency |
| Enolate Alkylation | Direct, conceptually simple | Use of stoichiometric strong base, potential for waste | Moderate | Dependent on yield and regioselectivity |
| Conjugate Addition | High regioselectivity | Requires stoichiometric organometallic reagent | Moderate | Generally good, but requires precursor synthesis |
| Catalytic Coupling | High efficiency, mild conditions | Cost of catalyst, ligand sensitivity | High | Potentially very high with catalyst recycling |
| Multi-component/Cascade | High step and atom economy, complexity generation | Difficult to optimize, may require specific substrates | Very High | Excellent in successful cases |
Stereoselective Synthesis of 2 Oxolan 3 Yl Cyclohexan 1 One and Its Stereoisomers
Stereochemical Considerations: Chiral Centers and Diastereomers
The structure of 2-(Oxolan-3-yl)cyclohexan-1-one contains two chiral centers, which are carbon atoms bonded to four different groups. youtube.comyoutube.com These are located at the C2 position of the cyclohexane (B81311) ring and the C3 position of the oxolane (tetrahydrofuran) ring. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. youtube.comlibretexts.org Therefore, for this compound with its two chiral centers, a maximum of four distinct stereoisomers can exist. libretexts.org
These stereoisomers are grouped into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). lumenlearning.comlibretexts.org The four possible stereoisomers arise from the different spatial arrangements (R or S configuration) at each chiral center: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The (2R, 3'R) and (2S, 3'S) pair are enantiomers, as are the (2R, 3'S) and (2S, 3'R) pair. The relationship between any other pairing, for instance between (2R, 3'R) and (2R, 3'S), is diastereomeric. lumenlearning.com
Table 1: Possible Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
|---|---|
| (2R, 3'R) | Enantiomer of (2S, 3'S) |
| (2S, 3'S) | Enantiomer of (2R, 3'R) |
| (2R, 3'S) | Enantiomer of (2S, 3'R) |
| (2S, 3'R) | Enantiomer of (2R, 3'S) |
| (2R, 3'R) and (2R, 3'S) | Diastereomers |
| (2R, 3'R) and (2S, 3'R) | Diastereomers |
| (2S, 3'S) and (2R, 3'S) | Diastereomers |
| (2S, 3'S) and (2S, 3'R) | Diastereomers |
Asymmetric Synthetic Strategies for Enantiomeric Control
Achieving control over the absolute stereochemistry at the chiral centers is paramount for accessing specific, enantiomerically pure stereoisomers. Several powerful strategies have been developed to this end.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. A common and effective class of chiral auxiliaries are the Evans-type oxazolidinones. researchgate.netnih.gov These are often derived from readily available and inexpensive chiral sources like amino acids. researchgate.netscielo.br
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as an alkylation or an aldol (B89426) reaction. researchgate.net For instance, an enolate formed from a cyclohexanone (B45756) precursor bearing a chiral auxiliary can react with an oxolane-containing electrophile, with the bulky auxiliary sterically directing the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The effectiveness of this approach has been demonstrated in the synthesis of various chiral molecules, including piperidin-2,4-diones and 5-methylpyrrolidin-3-one. ucl.ac.uk
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com This field has burgeoned over the last two decades, offering a powerful alternative to metal-based catalysts. mdpi.comresearchgate.net For the synthesis of substituted cyclohexanones, organocatalytic methods like Michael additions are particularly relevant. nih.gov
For example, a chiral amine or a derivative thereof could catalyze the conjugate addition of a nucleophile to an α,β-unsaturated cyclohexenone precursor. The catalyst would form a transient, chiral iminium ion or enamine intermediate, which would then react with the oxolane-containing nucleophile in a stereocontrolled manner. The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of a specific stereoisomer. Such cascade reactions, often involving Michael-aldol sequences, have been successfully employed in the synthesis of highly functionalized and stereochemically complex cyclic systems. nih.gov
Transition metal complexes featuring chiral ligands are widely used to catalyze a vast array of asymmetric reactions. scielo.br These methods are often characterized by high efficiency and selectivity. For the synthesis of this compound, a transition metal-catalyzed conjugate addition or allylic alkylation could be envisioned as a key step.
In a conjugate addition reaction, a copper- or rhodium-based catalyst with a chiral phosphine (B1218219) or bis(oxazoline) ligand could mediate the addition of an organometallic reagent derived from the oxolane moiety to a cyclohexenone precursor. The chiral ligand environment around the metal center would dictate the facial selectivity of the addition, leading to an enantiomerically enriched product. Similarly, a palladium-catalyzed asymmetric allylic alkylation could be employed to introduce the oxolanyl group at the C2 position of the cyclohexane ring with high stereocontrol.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to asymmetric synthesis. rsc.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.
For the synthesis of a specific stereoisomer of this compound, a number of biocatalytic strategies could be employed. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a synthetic intermediate, selectively acylating one enantiomer and leaving the other unreacted. Alternatively, a ketoreductase could be used for the asymmetric reduction of a precursor diketone, establishing the stereochemistry at the carbon bearing the hydroxyl group, which could then be converted to the ketone. The use of multi-enzyme cascades in whole-cell systems is also a powerful approach for the synthesis of complex molecules from simple starting materials. rsc.org
Diastereoselective Control in Cyclohexane and Oxolane Ring Construction
Achieving diastereoselective control is crucial for establishing the desired relative stereochemistry between the substituents on the cyclohexane and oxolane rings. This can be achieved through various strategic approaches during the construction of the cyclic systems.
One common strategy is the use of substrate-controlled diastereoselection, where the existing stereochemistry in one part of the molecule directs the stereochemical outcome of a subsequent reaction. For example, if a chiral oxolane-containing fragment is reacted with an achiral cyclohexanone derivative, the stereocenter on the oxolane ring can influence the stereochemistry of the newly formed chiral center on the cyclohexane ring.
Ring-closing reactions are also powerful tools for establishing diastereoselectivity. For instance, a carefully designed acyclic precursor containing all the necessary carbon atoms and stereocenters can be cyclized to form the cyclohexane or oxolane ring with a high degree of diastereocontrol. The stereochemical outcome of such cyclizations is often dictated by the conformational preferences of the transition state, which can be influenced by the nature of the substituents and the reaction conditions. Cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates to form highly substituted cyclohexanones, often proceed with excellent diastereoselectivity. nih.govresearchgate.net Similarly, the Staudinger [2+2]-cyclocondensation has been used for the highly diastereoselective synthesis of β-lactams containing an oxirane ring, which can be subsequently transformed into oxolane-fused systems. nih.govresearchgate.net
Resolution of Racemic Mixtures
Detailed research findings and specific data tables regarding the resolution of racemic this compound are not available in the reviewed scientific literature. Therefore, no data can be presented in this section.
Mechanistic Studies of Reactions Involving 2 Oxolan 3 Yl Cyclohexan 1 One
Elucidation of Reaction Pathways and Transition States
A fundamental aspect of understanding any chemical transformation is the elucidation of its reaction pathway—the step-by-step sequence of elementary reactions that convert reactants into products. For 2-(Oxolan-3-yl)cyclohexan-1-one, this would involve identifying key intermediates and the transition states that connect them. Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a powerful tool in mapping the potential energy surface of its reactions. For instance, in a hypothetical reduction of the ketone, theoretical calculations could predict the most stable conformations of the reactant and the likely geometries of the transition states for both axial and equatorial attack of a hydride reagent.
Kinetic Analysis to Determine Rate-Limiting Steps
Kinetic studies are crucial for determining the rate of a reaction and identifying the slowest step in the reaction mechanism, known as the rate-limiting or rate-determining step. researchgate.netresearchgate.net For reactions involving this compound, one could envision studying the kinetics of its enolate formation under basic conditions. By systematically varying the concentrations of the ketone and the base and monitoring the reaction rate, one could determine the reaction order with respect to each reactant. This information would provide insight into the composition of the transition state of the rate-limiting step. For example, a first-order dependence on both the ketone and the base would suggest a bimolecular process in the rate-determining step.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. wikipedia.org Solvents can influence the stability of reactants, intermediates, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.org For reactions of this compound, the effect of solvent polarity on, for example, a nucleophilic addition to the carbonyl group would be an important area of investigation. A polar protic solvent might stabilize the transition state through hydrogen bonding, thereby accelerating the reaction, whereas a nonpolar aprotic solvent might favor a different mechanistic pathway.
A hypothetical study could compare the rate of a reaction in a series of solvents with varying dielectric constants. The results could be tabulated to illustrate the trend.
Hypothetical Solvent Effects on a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Dioxane | 2.2 | 1 |
| Diethyl ether | 4.3 | 5 |
| Tetrahydrofuran (B95107) | 7.6 | 20 |
| Acetone | 21 | 150 |
| Ethanol | 24.5 | 500 |
| Methanol | 32.7 | 1200 |
| Water | 80.1 | 5000 |
This table is illustrative and does not represent actual experimental data.
Stereochemical Course of Key Reactions
The presence of two stereocenters in this compound (at the point of attachment of the oxolanyl group and within the oxolane ring itself) makes the study of the stereochemical course of its reactions particularly interesting. For instance, the reduction of the cyclohexanone (B45756) ring can lead to the formation of two diastereomeric alcohols. The stereoselectivity of such a reaction would depend on factors like the steric hindrance posed by the oxolanyl substituent and the nature of the reducing agent. Techniques such as chiral chromatography and NMR spectroscopy would be essential in determining the diastereomeric ratio of the products and thus elucidating the facial selectivity of the reaction.
Conformational Analysis of 2 Oxolan 3 Yl Cyclohexan 1 One
Cyclohexane (B81311) Ring Conformations: Chair, Boat, and Twist-Boat Forms
The cyclohexane ring is not a planar hexagon due to the significant angle and torsional strain this arrangement would entail. masterorganicchemistry.com Instead, it adopts a variety of puckered conformations to relieve this strain. The most stable of these is the chair conformation . nih.govpressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. nih.govpressbooks.pub At room temperature, the vast majority of cyclohexane molecules exist in the chair form. nih.gov
Higher in energy are the boat and twist-boat (or skew-boat) conformations. The boat conformation is less stable than the chair due to two main factors: steric hindrance between the "flagpole" hydrogens, which are positioned close to each other, and torsional strain from four pairs of eclipsed C-H bonds along the sides of the "boat". masterorganicchemistry.com The twist-boat conformation is a more stable intermediate between the boat and chair forms, as it alleviates some of the flagpole and eclipsing interactions. masterorganicchemistry.com The general energy hierarchy of cyclohexane conformations is chair < twist-boat < boat. masterorganicchemistry.com The half-chair conformation represents the energy maximum on the pathway between the chair and twist-boat forms. masterorganicchemistry.com
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 | Strain-free |
| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain |
| Boat | ~7.0 | Flagpole steric strain and torsional strain |
| Half-Chair | ~10.8 | Significant angle and torsional strain |
Note: Energy values are approximate and can vary slightly based on the source.
Oxolane (Tetrahydrofuran) Ring Conformations: Envelope and Twist Forms
The five-membered oxolane, or tetrahydrofuran (B95107) (THF), ring is also non-planar. wikipedia.orgchemeurope.com Its flexibility allows for a continuous series of conformations that relieve the torsional strain that would be present in a planar structure. The two most commonly discussed conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. acs.org
In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. acs.org These conformations rapidly interconvert through a process called pseudorotation, with a very low energy barrier, meaning that at room temperature, the ring is in constant dynamic motion. acs.org For substituted tetrahydrofurans, the position of the substituent can favor a particular conformation to minimize steric interactions. researchgate.net
Interannular Conformational Relationships and Steric Interactions
The conformational analysis of 2-(oxolan-3-yl)cyclohexan-1-one must consider the molecule as two interconnected, puckered rings. The oxolane ring acts as a substituent on the cyclohexane ring, and its orientation (axial or equatorial) is of primary importance.
In general, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. youtube.com These are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring. youtube.com
However, the presence of the sp2-hybridized carbonyl carbon at position 1 of the cyclohexane ring alters the conformational landscape compared to a standard substituted cyclohexane. For a substituent at the C-2 position, an equatorial orientation leads to an eclipsing interaction with the carbonyl oxygen. This interaction, sometimes referred to as the "2-alkyl ketone effect," destabilizes the equatorial conformer, thereby reducing the energy difference between the equatorial and axial conformers compared to what would be seen in a non-ketonic cyclohexane. youtube.com
Dynamic Conformational Processes and Ring Flipping
Both rings in this compound are conformationally mobile. The cyclohexane ring undergoes a "ring flip" or "chair-chair interconversion," a process where one chair conformation converts into the other. nih.gov During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. nih.gov This process proceeds through the higher-energy twist-boat and boat intermediates. masterorganicchemistry.com For cyclohexanone (B45756) itself, the barrier to ring flipping is lower than that of cyclohexane. The presence of the oxolanyl substituent will influence this energy barrier.
Influence of Substituent Orientation on Overall Conformation
The preferred conformation of this compound is determined by the relative energies of the conformers with the oxolanyl group in the equatorial versus the axial position.
Equatorial Conformer: The oxolanyl group is positioned in the plane of the cyclohexane ring. This conformation is destabilized by torsional strain due to the eclipsing interaction between the C2-substituent bond and the C1-carbonyl bond. youtube.com
Axial Conformer: The oxolanyl group is perpendicular to the plane of the cyclohexane ring. This conformer is destabilized by 1,3-diaxial steric interactions with the axial hydrogens at C-4 and C-6. youtube.com
For many 2-alkylcyclohexanones, the energy difference between the axial and equatorial forms is smaller than in their corresponding cyclohexanes because of the aforementioned 2-alkyl ketone effect. youtube.com In some cases, particularly with electronegative substituents at the 2-position, the axial conformer can even become more stable.
Given the bulk of the oxolanyl group, it is likely that the equatorial conformation will still be favored to avoid the significant 1,3-diaxial strain. However, the energy difference will be less pronounced than if the carbonyl group were not present. The final equilibrium will depend on a subtle balance of these opposing steric forces. The conformation of the oxolane ring itself will also play a role; it will likely adopt a shape that minimizes its interaction with the cyclohexane ring in both the axial and equatorial arrangements.
| Conformer | Key Stabilizing Factors | Key Destabilizing Factors | Estimated Relative Stability |
| Equatorial-Oxolanyl | Avoidance of 1,3-diaxial strain | Eclipsing interaction with C=O; Gauche interactions | More Stable |
| Axial-Oxolanyl | Avoidance of C=O eclipsing interaction | 1,3-diaxial interactions with H at C4 and C6 | Less Stable |
Note: This table represents a qualitative estimation based on established principles of conformational analysis. Precise energy differences would require specific experimental or computational data.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assignment of 2-(Oxolan-3-yl)cyclohexan-1-one. The chemical shifts (δ) in the NMR spectra indicate the electronic environment of each nucleus.
In the ¹H NMR spectrum, protons closer to electronegative oxygen atoms, such as those on the oxolane ring and the alpha-protons to the carbonyl group on the cyclohexanone (B45756) ring, are expected to resonate at a lower field (higher ppm values). youtube.com Conversely, the methylene (B1212753) protons of the cyclohexane (B81311) ring that are further away from the carbonyl group will appear at a higher field (lower ppm values). youtube.com The integration of the signals corresponds to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing connectivity.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the cyclohexanone ring is characteristically deshielded and appears at a very low field, typically in the range of 190-220 ppm. youtube.com The carbons of the oxolane ring, being attached to an ether oxygen, will also be deshielded compared to the saturated carbons of the cyclohexane ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon signals. sinica.edu.tw
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~210 |
| C2 (CH) | ~2.5 - 3.0 | ~50 - 55 |
| C3 (CH₂) | ~1.8 - 2.2 | ~25 - 30 |
| C4 (CH₂) | ~1.6 - 2.0 | ~20 - 25 |
| C5 (CH₂) | ~1.8 - 2.2 | ~25 - 30 |
| C6 (CH₂) | ~2.2 - 2.6 | ~40 - 45 |
| C2' (CH) | ~3.5 - 4.0 | ~75 - 80 |
| C3' (CH₂) | ~1.9 - 2.3 | ~30 - 35 |
| C4' (CH₂) | ~3.6 - 4.1 | ~65 - 70 |
| C5' (CH₂) | ~3.7 - 4.2 | ~68 - 73 |
Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure and determining the stereochemistry of complex molecules like this compound. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. princeton.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the spin systems within both the cyclohexanone and oxolane rings, confirming the connectivity of the protons. princeton.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.edu Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of the carbon skeleton. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. princeton.edu HMBC is particularly powerful for connecting the different spin systems identified by COSY and for establishing the linkage between the cyclohexanone and oxolane rings. For instance, correlations between the proton at C2 of the cyclohexanone ring and the carbons of the oxolane ring would confirm the substitution position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). princeton.edu This is invaluable for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the oxolane substituent and the adjacent protons on the cyclohexanone ring. researchgate.net
Variable-Temperature NMR for Conformational Dynamics
The cyclohexanone ring is known to exist in a chair conformation, which can undergo ring-flipping. The presence of the bulky oxolane substituent at the C2 position can influence this conformational equilibrium. Variable-temperature (VT) NMR studies can be employed to investigate these conformational dynamics. mdpi.com
At room temperature, if the rate of conformational interchange (e.g., chair-chair interconversion) is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. youtube.com As the temperature is lowered, the rate of this interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the signals for the individual conformers may be resolved. mdpi.com By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange process. This provides insight into the energy barriers and the relative populations of the different conformers. rsc.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. ekb.eg Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This high precision allows for the unambiguous determination of the elemental composition from the exact mass measurement. For C₁₀H₁₆O₂, the calculated exact mass is 168.11503. biosynth.com HRMS would be able to confirm this value, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. uab.edu The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. researchgate.net The fragmentation pathways are often predictable and characteristic of certain functional groups and structural motifs.
For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the oxolane substituent or parts of the cyclohexane ring.
McLafferty rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation.
Cleavage of the oxolane ring: The tetrahydrofuran (B95107) ring can undergo ring-opening and subsequent fragmentation, leading to characteristic neutral losses.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy. ed.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of "this compound" and identifying any potential impurities or byproducts from its synthesis. The compound is first vaporized and separated based on its volatility and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
In a typical GC-MS analysis of "this compound," a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be employed. The oven temperature program would be optimized to ensure efficient separation from any starting materials, solvents, or side-products. The resulting chromatogram would ideally show a single, sharp peak corresponding to the target compound, with the retention time being a characteristic parameter under specific analytical conditions. The mass spectrum of this peak would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (168.23 g/mol ) and a fragmentation pattern consistent with its structure, including fragments arising from the cleavage of the oxolane and cyclohexanone rings. biosynth.com The presence of other peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra and retention times. fmach.it
Table 1: GC-MS Data for Purity Analysis
| Parameter | Value |
| Column Type | Nonpolar capillary (e.g., Rtx-WAX) fmach.it |
| Carrier Gas | Helium fmach.it |
| Injector Temperature | 248 °C (typical) fmach.it |
| Detector | Mass Spectrometer (Ion Trap or Quadrupole) fmach.it |
| Expected Molecular Ion (M+) | m/z 168 |
| Purity Assessment | Based on the relative area of the main peak |
Ultra-High Pressure Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Mixture Analysis
For the analysis of "this compound" within complex matrices or for the separation of potential diastereomers, Ultra-High Pressure Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers significant advantages over GC-MS. nih.gov UHPLC utilizes smaller particle size columns (typically <2 µm), leading to higher resolution, faster analysis times, and improved sensitivity. This technique is particularly well-suited for analyzing less volatile or thermally labile compounds without the need for derivatization. nih.gov
In a UHPLC-MS analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The eluent is then introduced into the mass spectrometer, often an electrospray ionization (ESI) source, which is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This method provides excellent linearity, low limits of detection (LOD), and quantification (LOQ), making it ideal for quantitative studies. nih.gov
Table 2: UHPLC-MS Parameters for Complex Mixture Analysis
| Parameter | Value |
| Column Type | Reversed-phase (e.g., C18) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Ionization Source | Electrospray Ionization (ESI) |
| Detector | Tandem Mass Spectrometer (e.g., QqQ, Q-TOF) |
| Expected Parent Ion | [M+H]⁺ (m/z 169) |
| Key Advantages | High resolution, speed, and sensitivity for complex samples nih.gov |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry. mdpi.com To perform this analysis, a high-quality single crystal of "this compound" is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.
This technique is crucial for determining the absolute configuration of the chiral centers present in "this compound." wikipedia.org By using anomalous dispersion effects, it is possible to distinguish between enantiomers and assign the correct R/S descriptors to each stereocenter. nih.gov The resulting crystallographic data would provide a detailed model of the molecule's conformation in the solid state, including the relative orientation of the oxolane and cyclohexanone rings.
Table 3: X-ray Crystallography Data for Structural Elucidation
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Describes the symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths & Angles | Precise measurements of atomic connectivity |
| Absolute Configuration | Determination of R/S configuration at chiral centers wikipedia.org |
| Solid-State Conformation | Preferred arrangement of the molecule in the crystal |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in "this compound."
IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions of the molecule. The IR spectrum of "this compound" would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the cyclohexanone ring, typically in the region of 1700-1725 cm⁻¹. Another key feature would be the C-O-C stretching vibrations of the oxolane ring, which would appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane and oxolane rings would be observed around 2850-3000 cm⁻¹. chemicalbook.comchemicalbook.com
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, they often provide complementary information. The C=O stretch is also Raman active, and the spectrum would provide further details about the molecular framework.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | IR, Raman | 1700-1725 |
| Ether (C-O-C) | IR | 1000-1300 |
| Aliphatic C-H | IR, Raman | 2850-3000 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For "this compound," the primary chromophore is the carbonyl group of the cyclohexanone ring. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. This absorption is generally observed in the range of 270-300 nm. nist.gov The exact position and intensity of this peak can be influenced by the solvent polarity. The oxolane ring, being saturated, does not have significant UV absorption in the standard range.
Table 5: UV-Visible Spectroscopic Data
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π* | Carbonyl (C=O) | 270-300 | Weak |
Applications of 2 Oxolan 3 Yl Cyclohexan 1 One As an Organic Synthetic Building Block
Precursor in the Synthesis of Natural Products with Complex Cyclic Structures
The tetrahydrofuran (B95107) motif is a prevalent feature in a vast number of natural products, including lignans, polyether ionophores, and marine-derived lipids and terpenes. feifanchem.com These natural products often exhibit significant biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. feifanchem.com Consequently, the development of synthetic routes to these molecules is a major focus of chemical research.
2-(Oxolan-3-yl)cyclohexan-1-one represents a valuable starting material for the synthesis of natural products containing both carbocyclic and heterocyclic ring systems. The cyclohexanone (B45756) ring can be used to build larger, more complex polycyclic systems through annulation or rearrangement reactions, while the oxolane ring is retained as a core structural feature of the final natural product. For instance, synthetic strategies targeting the annonaceous acetogenins, a large family of natural products known for their potent cytotoxic activities, often rely on precursors containing substituted tetrahydrofuran rings. feifanchem.com
The table below illustrates potential synthetic transformations that could be applied to this compound to generate precursors for complex natural products.
| Reaction Type | Reagents/Conditions | Resulting Structure Type | Relevance to Natural Product Synthesis |
| Robinson Annulation | Methyl vinyl ketone, Base | Fused polycyclic ketone | Construction of steroid and terpenoid skeletons |
| Intramolecular Aldol (B89426) Condensation | Base or Acid | Bicyclic enone | Formation of condensed ring systems |
| Ring-Closing Metathesis (after functionalization) | Grubbs' or Hoveyda-Grubbs catalyst | Macrocyclic structures | Synthesis of macrolide and polyether natural products |
| Diels-Alder Reaction | Diene | Spirocyclic or fused ring systems | Access to complex polycyclic architectures |
Intermediate in the Development of Advanced Pharmaceutical Scaffolds
The structural motifs present in this compound are highly relevant in medicinal chemistry. Substituted tetrahydrofurans and cyclohexanes are core components of numerous pharmaceutical agents. The tetrahydrofuran ring, in particular, is often used as a bioisosteric replacement for other groups to improve metabolic stability and pharmacokinetic properties. Therefore, this compound is recognized as a key intermediate in pharmaceutical research and development. ambeed.com
Its utility lies in its capacity to serve as a scaffold upon which various functional groups can be installed, leading to the generation of novel drug candidates. For example, the ketone can be converted into amines, alcohols, or other functional groups, while the ether linkage of the oxolane is generally stable under many reaction conditions. This allows for selective modification of the cyclohexane (B81311) ring. This approach is crucial in the synthesis of high-demand drugs, where efficient construction of key intermediates is paramount.
The development of novel analgesics and other central nervous system agents often involves the synthesis of highly functionalized piperidine (B6355638) and cyclohexane derivatives, underscoring the importance of intermediates like the title compound.
| Pharmaceutical Scaffold | Synthetic Transformation from Intermediate | Therapeutic Area (Example) |
| Substituted Aminocyclohexanols | Reductive amination of the ketone | Antiviral, Antidiabetic |
| Spirocyclic Heterocycles | Intramolecular cyclization after derivatization | Oncology, CNS disorders |
| Fused Bicyclic Systems | Condensation and cyclization reactions | Anti-inflammatory, Analgesic |
Derivatization to Access Diverse Chemical Libraries
Chemical libraries, which are large collections of distinct compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties. The structure of this compound is well-suited for the generation of diverse chemical libraries due to the presence of multiple reaction sites.
The ketone functionality allows for a plethora of chemical transformations. For instance, α-functionalization via its enolate can introduce a wide range of substituents. The carbonyl group itself can be converted to an alcohol, an olefin, or a spirocyclic center. Furthermore, reactions involving the tetrahydrofuran ring, such as ring-opening or substitution, can provide another layer of structural diversity. This multi-faceted reactivity allows for the systematic creation of a library of related but structurally distinct molecules from a single starting material.
The table below outlines some derivatization strategies for creating a chemical library from this compound.
| Position of Derivatization | Reaction Class | Example Reagents | Resulting Diversity |
| C1 (Carbonyl) | Reductive Amination | Various primary/secondary amines, NaBH₃CN | Diverse amine substituents |
| C1 (Carbonyl) | Wittig Reaction | Variety of phosphonium (B103445) ylides | Exocyclic double bonds with diverse groups |
| C2/C6 (α-positions) | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Introduction of various side chains |
| Cyclohexane Ring | Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Lactone (caprolactone) derivatives |
Role in the Synthesis of Optically Active Compounds
Chirality is a fundamental aspect of molecular recognition in biological systems, and the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound possesses two chiral centers, at the point of attachment of the oxolane ring (C2) and within the oxolane ring itself (C3'). This inherent chirality, coupled with the potential to create new stereocenters, makes it a valuable precursor in asymmetric synthesis.
Methods for the enantioselective synthesis of related chiral building blocks, such as (R)-cyclohexenol, are well-established and often involve asymmetric reduction of a ketone or enantioselective deprotonation. Similar strategies can be envisioned for this compound. For example, the asymmetric reduction of the ketone can lead to the formation of diastereomerically and enantiomerically enriched cyclohexanol (B46403) derivatives.
Furthermore, the existing stereocenters can direct the stereochemical outcome of subsequent reactions on the cyclohexane ring, a process known as substrate-controlled diastereoselection. This allows for the synthesis of complex molecules with multiple, well-defined stereocenters. The development of synthetic pathways to chiral tetrahydrofuran derivatives is an active area of research, highlighting the importance of building blocks that can provide access to these structures in an optically pure form.
| Asymmetric Method | Target Stereocenter | Catalyst/Reagent System (Example) | Potential Chiral Product |
| Asymmetric Hydrogenation | C1 (Ketone) | Chiral Ru- or Rh-phosphine complexes | Optically active 2-(Oxolan-3-yl)cyclohexan-1-ol |
| Asymmetric Aldol Reaction | C2 and new center | Proline or chiral metal complexes | Diastereomerically enriched aldol adducts |
| Kinetic Resolution | C1 (Ketone) | Chiral reducing agents or enzymes (lipases) | Enantiomerically enriched starting material and product |
| Substrate-Controlled Reduction | C1 (Ketone) | Diastereoselective reducing agents (e.g., L-Selectride) | Diastereomerically pure alcohol |
Future Directions and Emerging Research Avenues for 2 Oxolan 3 Yl Cyclohexan 1 One
The exploration of 2-(Oxolan-3-yl)cyclohexan-1-one and its analogues stands at the forefront of modern organic chemistry, driven by the quest for novel molecular architectures and efficient synthetic methodologies. Future research is poised to expand upon the existing knowledge base, venturing into more sustainable practices, leveraging advanced technologies, and uncovering new chemical reactivity. These emerging avenues promise to enhance the utility of this compound, particularly as a versatile chiral building block.
Q & A
Basic: What are the optimized synthetic routes for 2-(Oxolan-3-yl)cyclohexan-1-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound can be achieved through nucleophilic addition or cross-coupling reactions. A common approach involves the condensation of cyclohexanone derivatives with oxolane-containing reagents under acidic or basic catalysis. For example, highlights the use of hydroxylalkyl groups in analogous cyclohexanone syntheses, where solvent polarity and temperature significantly affect reaction efficiency. Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields by stabilizing intermediates, while excess reagents may lead to side products like over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound with >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the regiochemistry of the oxolane substituent. In ¹H NMR , the cyclohexanone carbonyl group deshields adjacent protons, producing distinct signals at δ 2.3–2.6 ppm (C-2 protons) and δ 1.5–1.8 ppm (oxolane ring protons). ¹³C NMR corroborates the ketone carbonyl at δ 210–215 ppm. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1715 cm⁻¹) and oxolane ether C-O vibrations (~1120 cm⁻¹). Mass spectrometry (HR-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 181.1234 for C₁₀H₁₄O₂). Cross-referencing with databases like PubChem ensures structural validation .
Advanced: How do electronic effects of substituents on the oxolane ring influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
Electron-donating groups (e.g., methyl) on the oxolane ring enhance the nucleophilicity of the ether oxygen, facilitating attacks on the cyclohexanone carbonyl. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity by destabilizing transition states. demonstrates this in substituted furan-cyclohexanone derivatives, where para-substituents on aryl groups alter reaction rates by up to 40%. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via kinetic assays (e.g., monitoring by HPLC) quantifies these effects .
Advanced: What kinetic models are appropriate for studying the reaction mechanisms of this compound in multi-step syntheses?
Answer:
Pseudo-first-order kinetics are often applied to multi-step reactions involving this compound. For example, in Michael additions, the rate-determining step (keto-enol tautomerization) can be modeled using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). and emphasize the use of in situ IR or NMR to track intermediate formation. Global kinetic analysis (e.g., via MATLAB or COPASI software) integrates time-resolved data to elucidate competing pathways, such as cyclization vs. dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
